N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine is a chemical compound characterized by its complex structure and potential applications in various scientific fields. This compound is notable for its unique combination of a methoxyphenyl group and a dinitropyridine moiety, which contribute to its chemical properties and biological activity.
N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine falls under the category of organic compounds, specifically within the class of nitro-substituted aromatic amines. Its structure indicates it is a derivative of pyridine, which is a common heterocyclic compound.
The synthesis of N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine typically involves the reaction of 2-chloro-3,5-dinitropyridine with o-anisidine in the presence of a base such as diisopropylethylamine (DIEA) under controlled heating conditions. This method has been reported to yield the target compound efficiently .
The molecular structure of N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine includes:
The molecular formula is CHNO, with a molecular weight of approximately 270.22 g/mol. The presence of nitro groups contributes to its electron-withdrawing characteristics, influencing its reactivity and interactions with biological targets.
N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine can participate in various chemical reactions due to its functional groups:
The reactivity profile suggests potential applications in medicinal chemistry where modifications can enhance pharmacological properties.
The mechanism of action for N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine involves interactions at the molecular level with biological targets. The electron-withdrawing nature of the nitro groups enhances its ability to form stable complexes with biomolecules.
Research indicates that compounds with similar structures may exhibit activities such as enzyme inhibition or modulation of signaling pathways in cells. Specific studies on this compound's mechanism are still emerging.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine .
N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine has potential applications in several scientific fields:
N-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine represents a structurally distinctive nitropyridine derivative characterized by an electron-deficient pyridine core symmetrically substituted with two nitro groups at positions 3 and 5, and an N-aryl linkage to a 2-methoxyaniline moiety. This molecular architecture merges the rigid planar geometry of the dinitropyridine system with the electron-donating capacity of the ortho-methoxyphenyl group, creating a push-pull electronic configuration. Such duality enables unique physicochemical behaviors, including tailored solubility profiles, crystallinity, and photostability, which are critical for pharmaceutical applications. The compound exemplifies modern efforts to refine heterocyclic scaffolds for targeted bioactivity, standing at the intersection of traditional heterocyclic chemistry and contemporary drug discovery paradigms [1].
Nitropyridine chemistry originated in the late 19th century with the identification of nitrogen-containing heterocycles as versatile intermediates for dyes and agrochemicals. Early synthetic routes relied on direct nitration of pyridine derivatives, though these often suffered from regiochemical unpredictability and low yields. The 1940s–1960s marked a turning point with systematic investigations into electrophilic substitution patterns of pyridine N-oxides, enabling more controlled access to 3- and 4-nitropyridines. This period coincided with the discovery of nitrofurantoin (1953) and related nitrated antimicrobials, highlighting nitrated heterocycles as privileged pharmacophores [1] [3].
Table 1: Key Milestones in Nitropyridine Medicinal Chemistry
Time Period | Development | Impact |
---|---|---|
1880–1920 | Isolation of nitropyridine isomers | Foundation for heterocyclic synthesis methods |
1940s–1960s | Pyridine N-oxide nitration methodologies | Enabled regioselective nitropyridine synthesis |
1970s–1990s | Antifungal/antibacterial nitropyridine agents | Clinical validation of bioactivity |
2000s–Present | Targeted kinase inhibitors (e.g., crizotinib) | Expansion into oncology applications |
The structural evolution accelerated with the development of nucleophilic aromatic substitution (SNAr) strategies in the 1970s, exploiting the activation imparted by nitro groups. This allowed for sequential displacement of halides or other leaving groups adjacent to nitro substituents, facilitating the construction of anilino-pyridine derivatives like our subject compound. The 1980s–1990s saw nitropyridines incorporated into anthelmintics (e.g., nitrapyrin) and herbicides, though pharmaceutical applications remained limited due to metabolic instability concerns. Contemporary work focuses on leveraging these motifs as covalent inhibitors or pro-drug activators targeting hypoxic tumor microenvironments [1] [3].
The pharmacological significance of nitropyridine derivatives stems from their dual functionality: The nitro groups serve as hydrogen-bond acceptors enhancing target binding, while the pyridine nitrogen enables metal coordination critical for enzyme inhibition. Early antimalarial research (1980s) revealed that 2-amino-4-nitropyridines disrupted Plasmodium heme detoxification pathways, though clinical candidates like nitroquine exhibited hepatotoxicity. Recent refinements focus on hybrid molecules incorporating aminoquinoline units to improve selectivity [1].
Anticancer Applications
The title compound’s potential emerges from studies on analogous dinitropyridines demonstrating topoisomerase II inhibition and DNA intercalation. Mannich base derivatives of nitropyridines exhibit cytotoxicity against prostate (PC-3) and leukemia (Jurkat) cell lines, with IC50 values <10 µM in optimized structures. Mechanistically, this involves glutathione depletion and thiol adduct formation, inducing oxidative stress in malignant cells. The 2-methoxyaniline moiety may enhance tumor selectivity through interactions with overexpressed aryl hydrocarbon receptors (AhR) in cancers [1] [5].
Cardiovascular and Metabolic Effects
Unexpected cardioprotective activity was observed in structurally related N-arylpyridinamines, which activate the PI3K/Akt signaling pathway, reducing ischemia-reperfusion injury in cardiomyocytes. The 3,5-dinitro configuration specifically augments mitochondrial KATP channel opening, preserving membrane potential during oxidative stress. Concurrently, some derivatives modulate PPAR-γ receptors, improving insulin sensitivity in diabetic models at nanomolar concentrations [1].
Table 2: Documented Biological Activities of Nitropyridine Analogues
Activity Class | Molecular Target | Potency Range | Structural Determinants |
---|---|---|---|
Antiproliferative | Topoisomerase II/DNA intercalation | IC50: 0.5–10 µM | 3,5-Dinitro substitution; N-aryl linker |
Cardioprotective | PI3K/Akt; mitochondrial KATP | EC50: 50–200 nM | 2-Methoxy aniline; C4 electron-withdrawing group |
Antidiabetic | PPAR-γ partial agonism | EC50: 10–100 nM | Carboxylic acid at C6; lipophilic aryl |
Antimycobacterial | InhA enoyl reductase inhibition | MIC: 1–5 µg/mL | 4-Hydrazinyl; trifluoromethyl pyridine |
Modern drug design prioritizes multitarget ligands and fragment-based approaches, where N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine serves as a versatile building block. Its synthetic tractability enables rapid diversification:
Synthetic Methodologies
Structure-Activity Relationship (SAR) Insights
Systematic modifications reveal critical pharmacophoric elements:
Table 3: Synthetic Strategies for Nitropyridine-Based Therapeutics
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Classical SNAr | Aniline, EtOH, Δ, 12–24 h | 60–75 | No metal catalysts |
Microwave-Assisted SNAr | Aniline, CH3CN, 120°C, 20 min | 85–92 | Rapid; high purity |
PdNPs/AlO(OH) Catalysis | Aniline, iPrOH/H2O, 80°C, 1 h | 95 | Ambient pressure; recyclable catalyst |
Ultrasound Promotion | Aniline, Ni catalyst, EtOH, rt, 30 min | 88 | Energy-efficient; room temperature |
Despite promising foundations, critical questions persist:
Metabolic Fate and Toxicology
The compound’s biotransformation pathways remain uncharacterized. Nitropyridines often undergo nitroreduction to hydroxylamines via CYP450 (e.g., CYP1A2) and NAD(P)H quinone oxidoreductase 1 (NQO1), generating electrophilic intermediates that may cause hepatotoxicity. Concurrently, O-demethylation of the methoxyphenyl group could produce reactive quinones. Studies must map metabolites using LC-MS/MS and assess covalent binding to hepatic proteins [5].
Target Deconvolution
Putative targets like kinases or nuclear receptors require validation. Chemical proteomics using immobilized probe derivatives would identify binding partners in cell lysates. Complementary molecular dynamics simulations should model interactions with suspected targets (e.g., PARP-1 or EGFR), leveraging the compound’s rigidity for docking precision [1].
Optimizing Therapeutic Index
Strategies to mitigate off-target effects include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2